molecular formula C11H12FNO5 B8771405 Ethyl 2-(5-fluoro-2-nitrophenoxy)propanoate CAS No. 77207-00-2

Ethyl 2-(5-fluoro-2-nitrophenoxy)propanoate

Cat. No.: B8771405
CAS No.: 77207-00-2
M. Wt: 257.21 g/mol
InChI Key: VFPRKIHTJUWOIU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-2-nitrophenoxy)propanoate is a useful research compound. Its molecular formula is C11H12FNO5 and its molecular weight is 257.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

77207-00-2

Molecular Formula

C11H12FNO5

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-2-nitrophenoxy)propanoate

InChI

InChI=1S/C11H12FNO5/c1-3-17-11(14)7(2)18-10-6-8(12)4-5-9(10)13(15)16/h4-7H,3H2,1-2H3

InChI Key

VFPRKIHTJUWOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Difluoronitrobenzene (16.9 g; 0.10 mole), ethyl lactate (11.8 g; 0.10 mole), and anhydrous potassium carbonate (13.8 g, 0.10 mole) are combined in dioxane (200 ml) and the temperature is brought to 95° C. over a 1.5 hour period and maintained at 95° C. for 3 hours. The reaction mixture is cooled to room temperature, the inorganic solids removed by filtration and the solvent removed under vacuum to afford a dark colored oil, from which low boiling fractions are removed by distillation (bp., 79° C./0.5 mm). The pot residue is then cooled to afford 15.9 g of crude product, which is recrystallized from ligroin/acetone to afford ethyl 2-(5-fluoro-2-nitrophenoxy)propionate as yellow needles, m.p. 64°-65° C. Elemental anal. Calcd for C11H12FNO5 : C, 51.4; H, 4.70; F, 7.38; N, 5.45. Found: C, 51.35; H, 4.74; F, 7.60; N, 5.44.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-5-fluorophenol (1.0 g, 1 eq, 6.36 mmol) and ethyl 2-bromopropionate (0.91 ml, 1.1 eq, 6.99 mmol) in dry acetone (32 ml) was added anhydrous potassium carbonate (2.63 g, 3 eq, 19.08 mmol) and the reaction mixture was refluxed for 16 h. The reaction mixture was filtered through celite and then condensed on rotavapour. The residue was diluted with ethyl acetate and washed with water and brine to yield ethyl 2-(2-nitro-5-fluorophenoxy)propanoate as crude compound (1.6 g, yield 98%), which was used in step (ii).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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